6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Catalog No.
S13339021
CAS No.
M.F
C8H6ClN3O3
M. Wt
227.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxy...

Product Name

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

InChI

InChI=1S/C8H6ClN3O3/c1-15-7-6-10-4(8(13)14)2-12(6)3-5(9)11-7/h2-3H,1H3,(H,13,14)

InChI Key

SVZNKPILIRETJA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN2C1=NC(=C2)C(=O)O)Cl

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound characterized by its imidazo[1,2-a]pyrazine structure, which incorporates both a pyrazine and an imidazole ring. The presence of a chlorine atom at the 6-position and a methoxy group at the 8-position, along with a carboxylic acid functional group at the 2-position, contributes to its unique chemical properties and potential biological activities. Its molecular formula is C8H6ClN3O3C_8H_6ClN_3O_3 and it has a molecular weight of approximately 227.60 g/mol .

Common to heterocyclic compounds. Key types of reactions include:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to derivatives with varied biological activities.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, influencing the compound's solubility and reactivity.
  • Condensation Reactions: The methoxy group can participate in condensation reactions, potentially forming more complex structures.

Common reagents used in these reactions include bases such as sodium hydroxide for deprotonation and nucleophiles like amines for substitution reactions.

Research indicates that 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid exhibits significant biological activities. Preliminary studies suggest potential anticancer properties, as well as possible effects against bacterial infections. The specific mechanisms of action may involve modulation of enzyme activity or interference with cellular signaling pathways. Further studies are required to elucidate its exact biological targets and therapeutic potential.

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves several steps:

  • Formation of the Imidazo[1,2-a]pyrazine Core: Starting materials such as 2-amino-pyrazine derivatives are reacted with appropriate chlorinated compounds under acidic or basic conditions.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.
  • Carboxylation: The carboxylic acid group is typically introduced via carbonylation or through the reaction of an appropriate carboxylic acid derivative.

These steps may vary based on available reagents and desired yields.

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or bacterial infections.
  • Material Science: Its unique structure might be exploited in creating novel materials with specific electronic or optical properties.
  • Agriculture: There is potential for use in developing agrochemicals aimed at pest control or plant growth regulation.

Interaction studies are crucial for understanding how 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Measuring how strongly the compound binds to specific proteins or enzymes.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

Such studies are essential for determining its therapeutic efficacy and safety profile.

Similar Compounds: Comparison

Several compounds share structural similarities with 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
6-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid1196157-29-5Lacks methoxy group; different position of chlorine
5-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid1379336-68-1Chlorine at position 5; altered biological activity
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate1250996-97-4Ethyl ester instead of carboxylic acid
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate1206981-34-1Methyl ester; different functional properties
8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid1421261-78-0Different ring structure; varied reactivity

Uniqueness: The presence of both a methoxy group and a carboxylic acid group at specific positions distinguishes 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid from its analogs. This unique substitution pattern may influence its reactivity and biological activity significantly compared to similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

227.0097688 g/mol

Monoisotopic Mass

227.0097688 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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